molecular formula C12H11BrN2O B166619 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone CAS No. 137577-00-5

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone

Cat. No.: B166619
CAS No.: 137577-00-5
M. Wt: 279.13 g/mol
InChI Key: VYGXRQSIPNGJNK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone (CAS RN: 137577-00-5) is a brominated ketone derivative featuring a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The bromoethanone moiety at position 4 makes it a versatile electrophilic intermediate for nucleophilic substitution and cyclocondensation reactions. Its molecular formula is C₁₂H₁₁BrN₂O, with a molecular weight of 279.13 g/mol and a melting point of 94–96°C .

Synthesis The compound is synthesized via bromination of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone using Br₂ in acetic acid (AcOH) . This method ensures high yields and purity, making it a reliable precursor for further functionalization.

Its commercial availability (e.g., Kanto Reagents) underscores its industrial relevance .

Properties

IUPAC Name

2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGXRQSIPNGJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380077
Record name 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137577-00-5
Record name 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, with the CAS number 137577-00-5, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁BrN₂O
  • Molecular Weight : 279.13 g/mol
  • Structure : The compound features a bromine atom attached to a pyrazole ring, which is a common structural motif in bioactive compounds.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on related pyrazole derivatives have shown that they can inhibit viral replication in various assays. In particular, the presence of halogen substituents (like bromine) has been linked to enhanced antiviral properties due to their ability to interact with viral proteins or host cell receptors.

Table 1: Summary of Antiviral Activity in Related Compounds

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A442004.55
Compound B251506.00
2-Bromo derivativeTBDTBDTBD

EC50 = Effective Concentration for 50% inhibition; CC50 = Cytotoxic Concentration for 50% inhibition.

Anti-inflammatory Effects

In addition to antiviral properties, some studies suggest that pyrazole derivatives exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Certain derivatives of pyrazole have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics. The structure of this compound suggests it may also exhibit similar activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Viral Entry : The bromine atom may enhance binding affinity to viral proteins.
  • Interference with Replication : Pyrazole derivatives can disrupt viral replication processes by targeting nucleic acid synthesis.
  • Modulation of Immune Response : By affecting cytokine production, these compounds could help modulate the immune response against infections.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that some compounds showed over 50% inhibition in yellow fever virus assays, suggesting potential therapeutic applications against flavivirus infections .

Structure Activity Relationship (SAR)

An investigation into the structure–activity relationship (SAR) of pyrazole derivatives highlighted that modifications at the phenyl or pyrazole rings significantly influence biological activity. The presence of electron-withdrawing groups like bromine was found to enhance antiviral potency while maintaining low cytotoxicity .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazole ring can enhance its potency against specific tumors, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
The compound has also shown promise in the realm of anti-inflammatory research. Its ability to inhibit certain inflammatory pathways suggests that it could be developed into a treatment for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Agrochemical Applications

Pesticide Development
In agrochemistry, this compound has been investigated for its potential use as a pesticide. Its structural similarity to known fungicides allows for the exploration of its efficacy against various agricultural pests and pathogens. Preliminary studies indicate that it may possess fungicidal properties that could be harnessed for crop protection .

Material Science

Synthesis of Novel Polymers
The compound's reactivity makes it a valuable building block in the synthesis of novel polymers and materials. Researchers are exploring its use in creating polymeric materials with enhanced thermal and mechanical properties. Such materials could have applications in coatings, adhesives, and composite materials .

Case Studies

Study Focus Findings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
Study BAnti-inflammatory EffectsShowed inhibition of TNF-alpha production in macrophages, indicating potential therapeutic applications in inflammatory diseases .
Study CAgrochemical PotentialEvaluated as a potential fungicide with effective control over fungal pathogens in preliminary field trials .
Study DMaterial Science ApplicationsSuccessfully synthesized a polymer exhibiting improved thermal stability when incorporating this compound .

Chemical Reactions Analysis

Reaction Mechanism:

  • S-Alkylation : The thiosemicarbazone's sulfur atom attacks the α-carbon of the bromoethanone.

  • Cyclization : Intramolecular dehydration forms the thiazole ring.

Experimental Conditions ( ):

  • Solvent : Ethanol

  • Temperature : Reflux (78–80°C)

  • Time : 2–4 hours

  • Workup : Filtration and recrystallization from ethanol or DMF

Representative Examples:

Thiosemicarbazone Substituent (R)Product ThiazoleYield (%)Spectral Confirmation (Key Peaks)
Benzylidene (5a) C₂₀H₁₇N₅S671H^1H NMR: δ 8.44 (CH=N), 10.36 (NH)
2-Methoxybenzylidene (5d) C₂₁H₁₉N₅O₂S61IR: 3411 cm⁻¹ (NH), 1603 cm⁻¹ (C=N)
3,4-Dichlorobenzylidene (5l) C₂₀H₁₅Cl₂N₅S73MS: m/z 428 (M⁺)

Key Finding : Electron-withdrawing groups (e.g., Cl) on the benzylidene moiety enhance reaction efficiency due to increased electrophilicity of the thiosemicarbazone .

Cyclocondensation with Carbonyl Derivatives

The compound participates in cyclocondensation reactions to form fused heterocycles, particularly benzofuran-thiazole hybrids.

Reaction with Chalcones ( ):

  • Substrate : (E)-1-(2-Hydroxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one

  • Conditions :

    • Catalyst : K₂CO₃

    • Solvent : DMF

    • Temperature : 80°C

Product:

(E)-(4-Bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone

  • Yield : 85%

  • Characterization :

    • IR: 1740 cm⁻¹ (C=O)

    • 1H^1H NMR: δ 7.81 (aromatic protons ortho to carbonyl)

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with amines or thiols under mild conditions:

Example with Piperidine ( ):

  • Conditions :

    • Solvent : Chloroform

    • Reagent : HBr (catalytic)

    • Time : 1 hour

Product : 2-Piperidinyl-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

  • Yield : 89%

  • Key Data : 1H^1H NMR: δ 3.93 (N–CH₃), 7.97 (pyrazole-H)

Comparison with Similar Compounds

Table 1: Comparison of Bromoethanone Derivatives with Varied Heterocyclic Cores

Compound Name Core Structure Molecular Formula Melting Point (°C) Key Reactivity Differences
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone Pyrazole C₁₂H₁₁BrN₂O 94–96 High electrophilicity due to pyrazole’s electron-withdrawing nature; forms stable hydrogen bonds via N-atoms
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone Thiazole C₁₂H₁₀BrNOS 117–118 Thiazole’s sulfur atom enhances π-π stacking but reduces nucleophilic substitution rates compared to pyrazole
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolopyridine C₉H₇BrN₂O 280–282 Nitrogen-rich core increases solubility in polar solvents; suitable for high-temperature reactions
2-Bromo-1-(furan-2-yl)ethanone Furan C₆H₅BrO₂ Not reported Furan’s oxygen atom lowers electrophilicity, limiting use in SN2 reactions compared to pyrazole derivatives

Key Insights :

  • Pyrazole vs. Thiazole : Pyrazole-based derivatives exhibit faster reaction kinetics in cyclocondensation due to stronger N–H bonding interactions, whereas thiazole’s sulfur atom favors applications in materials science .
  • Pyrrolopyridine : The additional nitrogen atoms in pyrrolopyridine enhance binding to biological targets, making such derivatives promising for drug discovery .

Halogen-Substituted Analogues

Table 2: Bromo vs. Chloro Derivatives

Compound Type Halogen Molecular Weight (g/mol) Biological Activity Example
Bromoethanone (this compound) Br 279.13 Used in antimicrobial triazolothiadiazines
Chloroethanone analogue Cl ~234.5 (estimated) Higher antimicrobial activity in chloro-derivatives due to smaller size and better target penetration

Key Insight : Bromine’s larger atomic size increases steric hindrance but improves thermal stability, whereas chlorine enhances reactivity in biological systems .

Functional Group Variations

Electron-Withdrawing vs. Electron-Donating Substituents

  • 2-Bromo-1-[4-(Methylsulfonyl)phenyl]-1-ethanone: The methylsulfonyl group strongly withdraws electrons, increasing the ketone’s electrophilicity by 20–30% compared to the pyrazole derivative, making it superior for nucleophilic aromatic substitutions .
  • 2-Bromo-1-(4-methoxyphenyl)ethanone: The methoxy group donates electrons, reducing electrophilicity and limiting its utility in reactions requiring strong electrophiles .

Preparation Methods

Bromination in Acetic Acid

Procedure :
Acetylpyrazole is suspended in glacial acetic acid (CH3COOH\text{CH}_3\text{COOH}), and bromine is introduced at room temperature. The mixture is refluxed for 2–3 hours, cooled, and poured into ice-cold water. The product is extracted with dichloromethane, dried over sodium sulfate, and purified via column chromatography.

Key Data :

  • Molar Ratio : 1:1.2 (acetylpyrazole:Br2\text{Br}_2)

  • Reaction Temperature : 100–110°C (reflux)

  • Yield : 85%

Advantages :

  • Higher yield compared to chloroform-based methods.

  • Acetic acid acts as both solvent and catalyst, enhancing reaction efficiency.

Alternative Synthetic Pathways

From Pyrazole-4-Carboxylic Acid Derivatives

A less common route involves decarboxylative bromination of pyrazole-4-carboxylic acid derivatives. While limited to niche applications, this method avoids handling elemental bromine:

Procedure :
Pyrazole-4-carboxylic acid is treated with phosphorus tribromide (PBr3\text{PBr}_3) in anhydrous ether. The reaction proceeds via in situ generation of acyl bromide, followed by decarboxylation.

Key Data :

  • Reagent : PBr3\text{PBr}_3 (3 equiv)

  • Yield : 60–65%

  • Purity : ≥95% (HPLC)

Limitations :

  • Requires anhydrous conditions.

  • Lower yield compared to direct bromination.

Comparative Analysis of Methods

Parameter Chloroform Method Acetic Acid Method Decarboxylative Route
Yield Moderate85%60–65%
Reaction Time 4–6 hours2–3 hours6–8 hours
Safety High risk (handling Br2\text{Br}_2)Moderate riskLow risk (no Br2\text{Br}_2)
Scalability Suitable for lab-scaleIndustrial applicabilityLimited to small-scale
Purification RecrystallizationColumn chromatographyDistillation

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) increase reaction rate but may promote side reactions.

  • Chloroform minimizes byproduct formation due to its non-polar nature.

Catalytic Additives

  • Iron(III) chloride (FeCl3\text{FeCl}_3): Enhances electrophilic bromination efficiency by stabilizing intermediates (yield improvement: ~10%).

  • Lithium bromide (LiBr\text{LiBr}): Facilitates bromide ion exchange, reducing excess bromine requirements.

Challenges and Solutions

Byproduct Formation

  • Issue : Di-brominated byproducts form under prolonged reaction times.

  • Solution : Strict temperature control (0–5°C) and stoichiometric bromine use.

Purification Difficulties

  • Issue : Co-elution of unreacted acetylpyrazole during chromatography.

  • Solution : Gradient elution with hexane:ethyl acetate (8:2 to 6:4) .

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving hydrazine hydrate and ketone precursors. For example, a general procedure involves refluxing the precursor (e.g., 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) with hydrazine hydrate and KOH in ethanol for 5 hours, followed by acidification and crystallization . Optimization may involve adjusting solvent polarity (ethanol vs. DMSO), temperature, and stoichiometric ratios of reagents to improve yield and purity. Reaction progress is monitored via TLC, and final products are characterized using ¹H NMR, IR, and mass spectrometry .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

Structural confirmation relies on a combination of:

  • ¹H NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).
  • IR spectroscopy : To detect carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Mass spectrometry : To verify molecular weight (m/z 279.13 for [M+H]⁺) . Melting point analysis (94–96°C) is also used to assess purity .

Q. How is crystallographic data for this compound obtained, and what software tools are recommended for structural refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) are analyzed using ORTEP-3 for graphical visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for pyrazole-derived ethanones?

Discrepancies in bond lengths or angles may arise from differences in data resolution (e.g., high-resolution vs. twinned crystals) or refinement methodologies. For example, the title compound’s central carbonyl group forms S(6) hydrogen-bonded rings, which must be validated using rigorous R-factor convergence (<0.05) and low mean σ(C–C) values (~0.005 Å) in SHELXL . Cross-validation with DFT calculations or neutron diffraction (for H-atom positions) can further resolve ambiguities .

Q. What strategies are effective for analyzing hydrogen-bonding interactions and their impact on supramolecular assembly?

SC-XRD reveals intermolecular interactions such as N–H⋯O (2.89 Å) and O–H⋯O (2.76 Å) hydrogen bonds, which stabilize crystal packing. Topology analysis (e.g., via Mercury software) can classify networks into 1D chains or 2D sheets. Thermal ellipsoid plots (from ORTEP) highlight dynamic disorder, while Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H, C⋯Br) .

Q. How do electronic and steric effects influence the reactivity of the bromoethanone moiety in cross-coupling reactions?

The C–Br bond’s electrophilicity enables nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Steric hindrance from the 5-methyl and 1-phenyl groups may reduce reactivity compared to less-substituted analogs. Kinetic studies using ¹³C NMR or LC-MS can track reaction progress, while Hammett plots correlate substituent effects with reaction rates .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the bromoethanone group.
  • Crystallization : Use ethanol/water mixtures for high-purity crystals suitable for SC-XRD.
  • Data Interpretation : Combine multiple spectroscopic methods to address spectral overlap (e.g., aromatic protons in ¹H NMR).

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